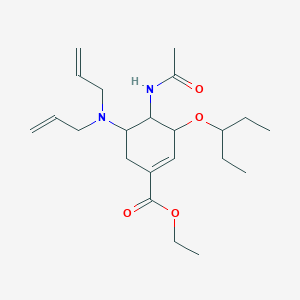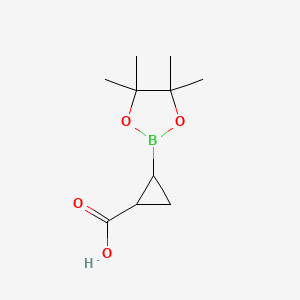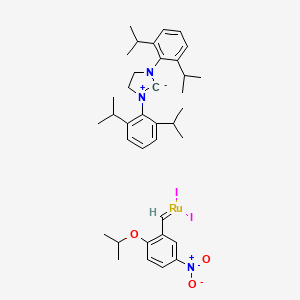![molecular formula C8H7F2N3 B12310216 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a difluorobenzene ring. The molecular formula for this compound is C8H7F2N3, and it has a molecular weight of 183.16 g/mol .
Preparation Methods
The synthesis of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in click chemistry reactions.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, allowing it to selectively label or modify biomolecules without interfering with their natural functions. This property makes it valuable in studying biological processes and developing targeted therapies .
Comparison with Similar Compounds
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene can be compared with other azido-containing compounds such as:
1-azido-2,4-difluorobenzene: Lacks the ethyl chain, making it less versatile in certain applications.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Contains only one fluorine atom, which may affect its reactivity and stability.
1-[(1R)-1-azidoethyl]-2,6-difluorobenzene: The position of the fluorine atoms can influence the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
JAEGWSJEPSPNCH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)

![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)

![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)


